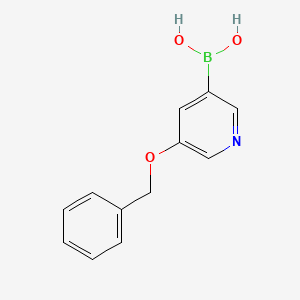
2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Compound Synthesis and Pharmacological Evaluation
2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid, and its derivatives are extensively studied for their potential in treating various conditions. For instance, a novel mutual azo prodrug of 5-aminosalicylic acid linked to this compound was synthesized and evaluated for ulcerative colitis treatment. The compound demonstrated effective anti-inflammatory properties in induced colitis in rats, suggesting potential therapeutic applications for bowel diseases (Jilani, Shomaf, & Alzoubi, 2013).
Drug Metabolism and Bioactive Derivatives
Studies on the metabolism of related compounds provide insights into the pharmacokinetics and pharmacodynamics of potential drugs. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified various metabolites, revealing key pathways for drug metabolism and potential therapeutic or toxicological implications (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Novel Therapeutic Agents
The synthesis of novel compounds bearing the this compound moiety has led to the discovery of potential therapeutic agents. For example, a series of novel derivatives were synthesized and showed promising anti-ulcer activity in animal models. This indicates the compound's potential in developing new treatments for gastrointestinal disorders (Mathew, Suresh, & Anbazhagan, 2013).
Antinociceptive and Antiallergic Effects
Derivatives of this compound have been evaluated for their antinociceptive effects, indicating potential applications in pain management. For instance, a pyrazolyl-thiazole derivative was found to exhibit significant antinociception in mice, hinting at its potential for developing new analgesics (Prokopp, Rubin, Sauzem, de Souza, Berlese, Lourega, Muniz, Bonacorso, Zanatta, & Martins, 2006). Similarly, a series of new N-phenylbenzamido acid derivatives displayed potent antiallergic and cytoprotective activities, suggesting their utility in treating allergic diseases (Makovec, Peris, Revel, Giovanetti, Redaelli, Rovati, 1992).
作用機序
Target of Action
Many compounds containing a benzimidazole moiety are known to interact with various biological targets. For instance, some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of benzimidazole derivatives can vary greatly depending on their specific structure and the target they interact with. For example, some benzimidazole derivatives exert their effect by binding to and preventing activation of certain receptors .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways. For instance, some benzimidazole derivatives are known to inhibit tubulin polymerization, which results in the loss of cytoplasmic microtubules .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives can be influenced by the polar nature of the imidazole ring. This moiety helps to overcome the solubility problems of poorly soluble drug entities, thus improving the pharmacokinetic parameters .
Result of Action
The result of the action of benzimidazole derivatives can vary depending on their specific structure and the biochemical pathways they affect. For example, some benzimidazole derivatives are known to have antineoplastic effects by depolymerizing microtubules .
Action Environment
The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors. For example, the solubility of these compounds in water and other polar solvents can affect their bioavailability and thus their efficacy .
生化学分析
Biochemical Properties
2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator. The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. This compound can modulate gene expression, leading to changes in the levels of various proteins that regulate cell survival and death. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, either upregulating or downregulating the transcription of target genes. The compound’s bromine atom may also play a role in its reactivity and binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing oxidative stress and modulating immune responses. At higher doses, it can become toxic, leading to adverse effects such as cellular damage and organ dysfunction. Threshold effects have been observed, indicating a narrow therapeutic window for this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the synthesis of reactive oxygen species, thereby reducing oxidative stress. Additionally, it can affect the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, with higher concentrations in certain tissues leading to more pronounced effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could localize to the mitochondria, where it influences mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2-(6-bromo-1H-benzimidazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGGNHHTAVRXIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)
![8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373303.png)

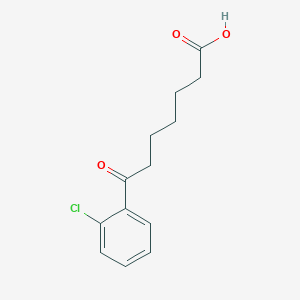
![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B1373313.png)

![2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1373316.png)

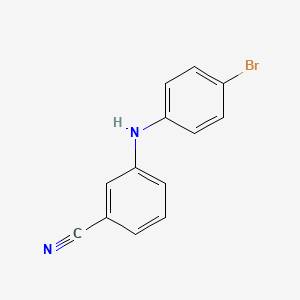

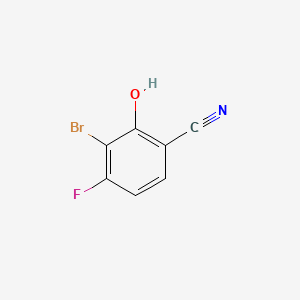
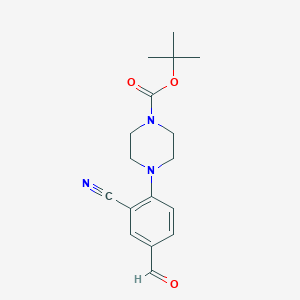
![tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate](/img/structure/B1373324.png)
